molecular formula C9H19NO3 B3256099 N-Boc-(S)-2-(methylamino)propan-1-ol CAS No. 264128-48-5

N-Boc-(S)-2-(methylamino)propan-1-ol

Cat. No.: B3256099
CAS No.: 264128-48-5
M. Wt: 189.25 g/mol
InChI Key: WEPXAYUSJHQWOO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(S)-2-(methylamino)propan-1-ol is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the Boc group helps to protect the amino functionality during various chemical reactions, making it a valuable intermediate in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol typically involves the following steps:

    Protection of the Amino Group: The starting material, (S)-2-(methylamino)propan-1-ol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(S)-2-(methylamino)propan-1-ol can undergo various types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)

Major Products Formed

    Deprotection: (S)-2-(methylamino)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: N-Boc-(S)-2-(methylamino)propan-1-one

Scientific Research Applications

N-Boc-(S)-2-(methylamino)propan-1-ol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the preparation of peptide mimetics and other biologically active molecules.

    Medicine: It is a key intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-(S)-2-(methylamino)propan-1-ol primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized.

Comparison with Similar Compounds

N-Boc-(S)-2-(methylamino)propan-1-ol can be compared with other similar compounds such as:

    N-Boc-(S)-2-amino-1-propanol: Lacks the methyl group on the amino functionality, leading to different reactivity and applications.

    N-Boc-(S)-2-(ethylamino)propan-1-ol: Contains an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

    N-Boc-(S)-2-(isopropylamino)propan-1-ol: Features an isopropyl group, resulting in increased steric hindrance and potentially different reactivity.

The uniqueness of this compound lies in its specific combination of the Boc protecting group and the (S)-2-(methylamino)propan-1-ol backbone, which provides a balance of reactivity and stability for various synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXAYUSJHQWOO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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